molecular formula C9H13ClN4 B1593983 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine CAS No. 5452-43-7

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine

Cat. No. B1593983
CAS RN: 5452-43-7
M. Wt: 212.68 g/mol
InChI Key: HPFRDZDLWJMHNH-UHFFFAOYSA-N
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Description

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine is a chemical compound with the linear formula C9H13N4Cl1 . It is provided in the form of a powder .


Molecular Structure Analysis

The SMILES string representation of this compound is ClC1=C(N)C(NC2CCCC2)=NC=N1 . The InChI representation is 1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14) .

Scientific Research Applications

Synthesis and Material Science Applications

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine and related pyrimidine derivatives have been explored extensively in the context of material science and synthetic chemistry. For instance, studies have demonstrated the synthesis of novel diamine monomers containing heterocyclic pyridine and triphenylamine groups for the preparation of polyimides with high glass transition temperatures and excellent mechanical and thermal properties. These materials exhibit strong fluorescence upon protonation, suggesting applications in fluorescent materials and sensors (Wang et al., 2008). Additionally, poly(pyridine-imide) derivatives with pendent pyrene groups have been synthesized, offering high solubility in organic solvents, good thermal stability, and unique optical and electrochemical properties, which could be beneficial for electrochromic devices and other advanced materials applications (Liaw et al., 2007).

Pharmacological Research

Pyrimidine derivatives, including those structurally related to 6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine, have been examined for their antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating potential for development into antiretroviral drugs (Hocková et al., 2003).

Advanced Organic Synthesis

The versatility of pyrimidine derivatives in organic synthesis is also noteworthy. Studies have detailed the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the utility of these compounds in constructing complex organic molecules. This capability underlines the role of pyrimidine derivatives in the synthesis of biologically active compounds and materials with specific functional properties (Majumdar et al., 2001).

Photolytic Studies in Astrobiology

Research on the UV photo-irradiation of pyrimidine in astrophysical ice analogs has led to the formation of prebiotic molecules such as thymine, highlighting the potential pathways for the abiotic synthesis of nucleobases in extraterrestrial environments. These findings provide insights into the origin of life and the chemical processes that may occur in interstellar ices, contributing to our understanding of astrobiology and the distribution of organic molecules in the universe (Materese et al., 2013).

Safety And Hazards

The safety information available indicates that this compound should be stored as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

6-chloro-4-N-cyclopentylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFRDZDLWJMHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280852
Record name 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n4-cyclopentylpyrimidine-4,5-diamine

CAS RN

5452-43-7
Record name NSC18926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n4-cyclopentylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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